molecular formula C24H22N4O3 B2835471 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 921828-18-4

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2835471
CAS No.: 921828-18-4
M. Wt: 414.465
InChI Key: MFLRPELZTJDBGM-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide features a pyrido[3,2-d]pyrimidine core substituted with a benzyl group at position 3 and an acetamide moiety linked to a 4-ethylphenyl group. This structure combines a bicyclic heteroaromatic system with hydrophobic substituents, which may enhance binding to biological targets such as kinases or viral enzymes.

Properties

CAS No.

921828-18-4

Molecular Formula

C24H22N4O3

Molecular Weight

414.465

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C24H22N4O3/c1-2-17-10-12-19(13-11-17)26-21(29)16-27-20-9-6-14-25-22(20)23(30)28(24(27)31)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29)

InChI Key

MFLRPELZTJDBGM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic routes for 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide typically involve the following steps:

  • Formation of Pyrido[3,2-d]pyrimidine Core: : The core structure can be synthesized through a multi-step reaction involving cyclization reactions. Typically, starting from simple pyridine and pyrimidine derivatives, intermediates are produced which can be cyclized to form the fused ring system.

  • Introduction of Benzyl Group: : The benzyl group is introduced via a benzylation reaction. Benzyl chloride is often used as the benzylating agent in the presence of a base such as sodium hydride or potassium carbonate.

  • Dioxo Functional Group Addition: : The dioxo groups are generally introduced through oxidative reactions, using reagents like potassium permanganate or chromium trioxide.

  • Acetamide Group Formation: : The acetamide group is introduced by acetylation of the amine group. Acetic anhydride or acetyl chloride can be used for this purpose, often in the presence of a base to neutralize the formed acid.

Industrial production methods would likely optimize these reactions for large scale, focusing on yield, cost-efficiency, and safety.

Chemical Reactions Analysis

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide undergoes several types of chemical reactions:

  • Oxidation Reactions: : The presence of electron-rich benzyl and dioxo groups makes the compound susceptible to oxidation. Common oxidizing agents like potassium permanganate or nitric acid can be used, leading to the formation of benzoic acid derivatives.

  • Reduction Reactions: : Reduction can target the dioxo groups, converting them into hydroxyl groups using reducing agents like lithium aluminum hydride.

  • Substitution Reactions: : The acetamide group can undergo nucleophilic substitution reactions where the acetyl group can be replaced by other nucleophiles under basic or acidic conditions.

Scientific Research Applications

This compound finds applications in several scientific research fields:

  • Chemistry: : Used as a model compound for studying heterocyclic chemistry, particularly the reactivity of fused ring systems.

  • Medicine: : Investigated for its potential therapeutic properties, possibly acting as an inhibitor for certain enzymes or as a lead compound for drug development.

  • Industry: : Possible applications in developing advanced materials or as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism by which 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. The compound's ability to act as a ligand and bind to specific enzymes or receptors is central to its mechanism. The pyrido[3,2-d]pyrimidine core can interact with active sites of enzymes, potentially inhibiting their activity, while the benzyl and acetamide groups may enhance binding affinity and specificity. Pathways involved could include inhibition of enzymatic reactions or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Key Structural Differences and Implications
Compound Name / ID Core Structure Substituents Biological Implications (Inferred/Reported) Reference
Target Compound Pyrido[3,2-d]pyrimidine 3-benzyl, N-(4-ethylphenyl)acetamide Potential kinase/viral enzyme inhibition (structural analogy)
2-(3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide (4) Pyrimidinone 3-benzyl, N-(4-phenoxyphenyl)acetamide Cytomegalovirus replication inhibition (IC₅₀ = 0.8 μM)
(S)-N-(3-hydroxy-1-(4-hydroxyphenyl)propyl)-2-(3-methylpyrido[3,2-d]pyrimidin-2,4-dione-yl)acetamide Pyrido[3,2-d]pyrimidine 3-methyl, N-(hydroxyphenylpropyl)acetamide Dual immunosuppressant/anticancer activity (MD simulation)
2-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]-N-(pyridin-2-yl)-acetamide (L1) Pyrimidinone (5-FU derivative) 5-fluoro, N-(pyridin-2-yl)acetamide Ruthenium complex for metal-based therapeutics
Di-S44 (Disulfide-linked dihydropyrimidin) Dihydropyrimidin Methyl groups, disulfide bridge Protein-protein interaction modulation
Key Observations:
  • Substituent Effects: Hydrophobic groups (e.g., benzyl, ethylphenyl) enhance membrane permeability, while polar groups (e.g., hydroxyphenyl in , phenoxyphenyl in ) improve solubility and target affinity.
  • Functional Moieties : The acetamide linkage is conserved across analogs, suggesting its role in hydrogen bonding with biological targets. Fluorine substitution (e.g., in ) may alter pharmacokinetics.

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